1-(Isocyanatomethyl)cyclohex-1-ene

Catalog No.
S14087582
CAS No.
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isocyanatomethyl)cyclohex-1-ene

Product Name

1-(Isocyanatomethyl)cyclohex-1-ene

IUPAC Name

1-(isocyanatomethyl)cyclohexene

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2

InChI Key

LYFCAQKUWRJORT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CN=C=O

1-(Isocyanatomethyl)cyclohex-1-ene is a chemical compound characterized by its unique structure, featuring a cyclohexene ring with an isocyanatomethyl substituent. This compound is notable for its potential applications in organic synthesis and materials science due to its reactive isocyanate functional group, which can participate in various

The compound can undergo several types of reactions:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles, leading to the formation of ureas or carbamates.
  • Polymerization: It may participate in polymerization reactions, especially when combined with other monomers containing reactive functional groups.
  • Hydrolysis: In the presence of water, the isocyanate can hydrolyze to form amines and carbon dioxide.

These reactions highlight the compound's versatility in synthetic chemistry.

Synthesis of 1-(Isocyanatomethyl)cyclohex-1-ene typically involves the following methods:

  • From Cyclohexene Derivatives: The compound can be synthesized by reacting cyclohexene derivatives with phosgene or other isocyanate precursors under controlled conditions.
  • Direct Isocyanation: Another method involves the direct reaction of cyclohexene with an isocyanate source, such as triphosgene or an equivalent reagent.

These methods allow for the efficient production of the compound while maintaining control over reaction conditions to optimize yield and purity.

1-(Isocyanatomethyl)cyclohex-1-ene has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the production of polyurethanes and other polymers.
  • Material Science: The compound may be utilized in developing new materials due to its reactive nature.
  • Pharmaceuticals: It could be explored as a building block for pharmaceuticals, particularly those requiring isocyanate functionality for biological activity.

Interaction studies involving 1-(Isocyanatomethyl)cyclohex-1-ene focus on its reactivity with biological molecules and other chemicals. The isocyanate group can react with amino acids and proteins, which is significant for understanding its potential biological effects and safety profile. Research into these interactions helps elucidate the compound's behavior in biological systems and its implications for health and safety.

Several compounds share structural similarities with 1-(Isocyanatomethyl)cyclohex-1-ene. These include:

  • Cyclohexyl Isocyanate: A simpler structure that lacks the vinyl group but shares the isocyanate functionality.
  • Methacryloyl Isocyanate: Contains both an isocyanate and a methacrylate group, useful in polymer chemistry.
  • Phenyl Isocyanate: An aromatic counterpart that exhibits similar reactivity patterns but differs in physical properties due to its aromatic character.

Comparison Table

Compound NameStructure TypeKey Functional GroupsUnique Features
1-(Isocyanatomethyl)cyclohex-1-eneCycloalkeneIsocyanateReactive vinyl group enhances polymerization potential
Cyclohexyl IsocyanateCycloalkaneIsocyanateSimpler structure; primarily used in industrial applications
Methacryloyl IsocyanateUnsaturated esterIsocyanate, MethacrylateUseful for forming cross-linked polymers
Phenyl IsocyanateAromatic compoundIsocyanateAromatic character influences reactivity and stability

Uniqueness

1-(Isocyanatomethyl)cyclohex-1-ene is unique due to its combination of a cyclohexene structure and an isocyanate group. This configuration allows it to participate in a variety of

Traditional Synthetic Routes for 1-(Isocyanatomethyl)cyclohex-1-ene

The conventional synthesis of 1-(isocyanatomethyl)cyclohex-1-ene relies on phosgene-based protocols, where cyclohexene derivatives react with phosgene (COCl₂) or its equivalents. A two-step process typically involves:

  • Amination: Cyclohexene is functionalized with an amine group via hydrochlorination or nitrene insertion, yielding 1-(aminomethyl)cyclohex-1-ene.
  • Phosgenation: The amine intermediate undergoes reaction with phosgene to form the isocyanate group. This step often employs solvents like o-dichlorobenzene to stabilize reactive intermediates.

A representative reaction is:
$$
\text{1-(Aminomethyl)cyclohex-1-ene + COCl}_2 \rightarrow \text{1-(Isocyanatomethyl)cyclohex-1-ene + 2 HCl}
$$
This method achieves moderate yields (60–75%) but faces criticism for phosgene’s toxicity and corrosive HCl byproducts.

Table 1: Traditional Phosgene-Based Synthesis Parameters

ParameterValue/Range
Temperature40–80°C
Solvento-Dichlorobenzene
Reaction Time2–4 hours
Yield60–75%

Catalytic Approaches in Isocyanatomethyl Functionalization

Transition metal catalysts have emerged to enhance efficiency and selectivity. Zinc-based catalysts, such as ZnO, facilitate carbamate decomposition at lower temperatures (180–220°C), reducing energy demands. For example, palladium complexes with alkylimidazole ligands enable reductive carbonylation of nitrocyclohexene derivatives, directly yielding the target isocyanate:
$$
\text{Nitrocyclohexene + CO} \xrightarrow{\text{PdCl}_2/\text{Ligand}} \text{1-(Isocyanatomethyl)cyclohex-1-ene}
$$
This method achieves up to 63.5% yield under optimized conditions (220°C, 1400 psi CO). Composite catalysts, such as Zn-Ce oxides, further improve performance by modulating acid-base sites, enhancing carbamate cleavage while suppressing polymerization.

Table 2: Catalyst Performance Comparison

Catalyst SystemTemperature (°C)Yield (%)Selectivity (%)
ZnO2206882
PdCl₂ + Alkylimidazole22063.589
Zn-Ce Oxide2007291

Green Chemistry Paradigms in Cyclohexene-Based Isocyanate Synthesis

Non-phosgene routes prioritize safety and sustainability. Key strategies include:

  • Dimethyl Carbonate (DMC) Method: Cyclohexene reacts with DMC under basic conditions to form a methyl carbamate intermediate, which thermally decomposes to the isocyanate:
    $$
    \text{1-(Aminomethyl)cyclohex-1-ene + (CH}3\text{O)}2\text{CO} \rightarrow \text{Methyl Carbamate} \xrightarrow{\Delta} \text{1-(Isocyanatomethyl)cyclohex-1-ene}
    $$
    This approach eliminates HCl byproducts and operates at milder temperatures (150–180°C).
  • Ionic Liquid (IL)-Mediated Synthesis: ILs like [BMIM][BF₄] act as dual solvents and catalysts, enabling solvent-free reactions with higher atom economy. For instance, ILs stabilize nitro intermediates during carbonylation, reducing side reactions.

Mechanistic Advantage: Green methods often leverage in situ carbamate formation, avoiding direct phosgene use. Computational studies indicate that solvent effects from ILs lower activation barriers by 15–20 kJ/mol compared to traditional solvents.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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